CoA-disulfide

Vue d'ensemble

Description

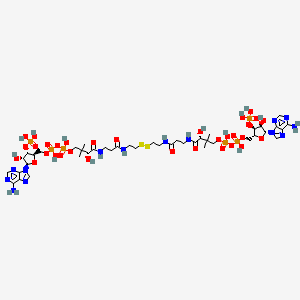

CoA-disulfide, also known as coenzyme A disulfide, is a compound formed by the oxidation of two molecules of coenzyme A. Coenzyme A is a vital cofactor in various biochemical reactions, particularly in the metabolism of fatty acids and the citric acid cycle.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: CoA-disulfide can be synthesized through a chemoenzymatic route that involves the symmetrical disulfide of pantetheine (pantethine). This method avoids the need to mask the reactive sulfhydryl group and prevents sulfur oxidation by-products. The synthesis involves three enzymes of the CoA salvage pathway: pantetheine kinase, phosphopantetheine adenyltransferase, and dephospho-coenzyme A kinase .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce coenzyme A, which is then oxidized to form this compound. The process is optimized for high yield and purity, ensuring the compound’s stability and effectiveness for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: CoA-disulfide undergoes several types of chemical reactions, including:

Substitution: this compound can participate in substitution reactions where the disulfide bond is broken and replaced by other functional groups.

Common Reagents and Conditions:

Reducing Agents: Dithiothreitol, 2-mercaptoethanol

Oxidizing Agents: Hydrogen peroxide, molecular oxygen

Enzymes: this compound reductase, pantetheine kinase, phosphopantetheine adenyltransferase, dephospho-coenzyme A kinase

Major Products Formed:

Coenzyme A: Formed by the reduction of this compound

Mixed Disulfides: Formed by the reaction of this compound with other thiol-containing compounds.

Applications De Recherche Scientifique

Biochemical Role and Mechanism

CoA-disulfide functions primarily as a substrate for the enzyme coenzyme A disulfide reductase (CoADR), which catalyzes its reduction back to the active form of coenzyme A (CoA). This enzymatic reaction is crucial for maintaining the cellular redox state, especially in organisms like Staphylococcus aureus, which relies on CoA as a major low-molecular-weight thiol instead of glutathione .

Redox Regulation and Protein Modification

Recent studies have identified the role of CoA in redox regulation through a process termed "CoAlation," where CoA forms mixed disulfides with cysteine residues in proteins. This covalent modification can influence protein function and stability, thereby playing a significant role in cellular responses to oxidative stress .

Key Findings

- This compound participates in thiol-disulfide exchange reactions.

- It can modify proteins under oxidative stress conditions, potentially affecting cell signaling pathways.

Therapeutic Potential

The regulatory role of this compound in vascular smooth muscle cell growth suggests its potential application in treating hypertension. CoA-glutathione disulfide (CoA-SSG), a mixed disulfide form, has been shown to stimulate the proliferation of vascular smooth muscle cells, indicating possible therapeutic avenues for cardiovascular diseases .

Synthesis and Stability

The synthesis of this compound has been optimized through chemoenzymatic methods that allow for large-scale production. The stability of this compound at room temperature makes it a favorable candidate for biochemical applications where storage and handling are critical .

Production Overview

- Method : Chemoenzymatic synthesis

- Yield : Up to 95% purity with no need for chromatographic purification until final product isolation.

- Storage : Stable at room temperature for extended periods without degradation.

Case Studies and Research Applications

Mécanisme D'action

CoA-disulfide exerts its effects primarily through its role in redox reactions It acts as an antioxidant by forming disulfide bonds with proteins, protecting them from oxidative damageThis modification can alter the activity, stability, and localization of the proteins, thereby influencing various cellular pathways .

Comparaison Avec Des Composés Similaires

Coenzyme A (CoA): The reduced form of CoA-disulfide, essential for fatty acid metabolism and the citric acid cycle.

Acetyl-CoA: A derivative of coenzyme A involved in the synthesis and oxidation of fatty acids.

Succinyl-CoA: Another derivative of coenzyme A, playing a role in the citric acid cycle.

Uniqueness of this compound: this compound is unique due to its role in redox homeostasis and its ability to form disulfide bonds with proteins, a property not shared by other CoA derivatives. This makes it a crucial player in cellular defense mechanisms against oxidative stress .

Activité Biologique

CoA-disulfide, a derivative of coenzyme A (CoA), plays a significant role in various biological processes, particularly in redox regulation and protein modification. This article delves into the biological activity of this compound, highlighting its mechanisms, functions, and implications in cellular metabolism and stress response.

Overview of this compound

This compound is formed when the thiol (-SH) group of CoA oxidizes to form a disulfide bond. This compound serves as a crucial player in the cellular redox state, particularly in organisms that do not utilize glutathione as their primary low-molecular-weight thiol. Instead, CoA assumes this role in certain bacteria, such as Staphylococcus aureus and Bacillus species.

-

Protein CoAlation :

- CoA can covalently modify proteins through a process called CoAlation, where it forms disulfide bonds with cysteine residues in proteins. This modification is crucial for regulating protein function under oxidative stress conditions .

- Studies have identified numerous proteins that undergo CoAlation, indicating its widespread impact on cellular metabolism and stress responses. A total of 2,093 CoAlated proteins across various organisms have been cataloged, with functional classifications revealing their involvement in metabolism and protein synthesis .

-

Redox Regulation :

- This compound plays a pivotal role in redox reactions within cells. It is reduced back to its active form by coenzyme A-disulfide reductase (CoADR), which utilizes NADPH as an electron donor . This reduction process is essential for maintaining the cellular redox balance.

- The optimal pH for CoADR activity is between 7.5 and 8.0, highlighting its physiological relevance in neutral to slightly alkaline environments typical of many biological systems .

Case Study 1: Role in Bacillus Sporulation

Research has shown that during the sporulation of Bacillus megaterium, significant protein CoAlation occurs, correlating with metabolic dormancy. This suggests that this compound modifications are integral to the transition from active growth to sporulation, facilitating survival under adverse conditions .

Case Study 2: Antioxidant Function in Staphylococcus aureus

In Staphylococcus aureus, CoADR has been linked to virulence factors. Strains deficient in CoADR exhibit reduced pathogenicity in murine models, underscoring the importance of this compound in bacterial survival and virulence under oxidative stress conditions .

Research Findings

- Kinetic Properties : The kinetic analysis of CoADR reveals a Km value for NADPH at 2 µM and for this compound at 11 µM, indicating high affinity for its substrates under physiological conditions .

- Structural Insights : Structural studies have elucidated the active site of CoADR, revealing critical residues involved in substrate recognition and catalysis. The Cys43-SSCoA redox center is particularly noteworthy for its role in forming stable mixed disulfides during enzymatic reactions .

Data Table: Summary of Key Findings on this compound Activity

| Feature | Description |

|---|---|

| Biological Role | Redox regulation and protein modification |

| Key Enzyme | Coenzyme A-disulfide reductase (CoADR) |

| Kinetic Parameters | Km(NADPH) = 2 µM; Km(this compound) = 11 µM |

| Optimal pH | 7.5 - 8.0 |

| Notable Organisms | Staphylococcus aureus, Bacillus megaterium |

| Proteins Identified | 2,093 proteins involved in various cellular processes |

Propriétés

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-4-[[3-[2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70N14O32P6S2/c1-41(2,15-81-93(75,76)87-91(71,72)79-13-21-29(85-89(65,66)67)27(59)39(83-21)55-19-53-25-33(43)49-17-51-35(25)55)31(61)37(63)47-7-5-23(57)45-9-11-95-96-12-10-46-24(58)6-8-48-38(64)32(62)42(3,4)16-82-94(77,78)88-92(73,74)80-14-22-30(86-90(68,69)70)28(60)40(84-22)56-20-54-26-34(44)50-18-52-36(26)56/h17-22,27-32,39-40,59-62H,5-16H2,1-4H3,(H,45,57)(H,46,58)(H,47,63)(H,48,64)(H,71,72)(H,73,74)(H,75,76)(H,77,78)(H2,43,49,51)(H2,44,50,52)(H2,65,66,67)(H2,68,69,70)/t21-,22-,27-,28-,29-,30-,31+,32+,39-,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAISMNQCMHVVLO-ODFVJXNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H70N14O32P6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317672 | |

| Record name | CoA disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1533.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31664-36-5 | |

| Record name | CoA disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31664-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coenzyme A disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031664365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CoA disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.